1-Ethyl-1H-1,2,3-triazole
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Overview
Description
1-Ethyl-1H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of the ethyl group at the nitrogen atom enhances its chemical properties, making it a valuable compound in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole can be synthesized through several methods, including:
Huisgen 1,3-dipolar cycloaddition: This method involves the reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the triazole ring.
Click Chemistry: This approach uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles efficiently under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Halogenation: Bromination of this compound can yield dibromo or tribromo derivatives, depending on the reaction conditions.
Common Reagents and Conditions:
Bromination: Bromine in water or sodium hypobromite in acetic acid.
Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
N-arylated Triazoles: Formed through reactions with aryl halides.
Halogenated Triazoles: Dibromo and tribromo derivatives.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-ethyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets:
Comparison with Similar Compounds
1-Ethyl-1H-1,2,3-triazole can be compared with other triazole derivatives:
1H-1,2,3-Triazole: The parent compound without the ethyl group, which has similar but less pronounced properties.
1-Phenyl-1H-1,2,3-triazole: A derivative with a phenyl group, known for its enhanced stability and bioactivity.
1-Methyl-1H-1,2,3-triazole: Another derivative with a methyl group, often used in similar applications but with different reactivity.
Uniqueness: The presence of the ethyl group in this compound provides unique steric and electronic properties, making it more reactive in certain chemical reactions and more effective in specific biological applications .
Properties
IUPAC Name |
1-ethyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-4-3-5-6-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNWCYLRUYXLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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